molecular formula C23H14O5 B11609722 10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11609722
M. Wt: 370.4 g/mol
InChI Key: DCMYJFQFDQJLJI-UHFFFAOYSA-N
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Description

10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety, a benzo[c]furo[3,2-g]chromen-5-one core, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a Friedel-Crafts acylation reaction to introduce the benzodioxole moiety onto a suitable aromatic substrate. This is followed by cyclization reactions to form the benzo[c]furo[3,2-g]chromen-5-one core. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The benzodioxole moiety is known to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H14O5

Molecular Weight

370.4 g/mol

IUPAC Name

10-(1,3-benzodioxol-5-yl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H14O5/c1-12-21-17(9-16-14-4-2-3-5-15(14)23(24)28-22(12)16)18(10-25-21)13-6-7-19-20(8-13)27-11-26-19/h2-10H,11H2,1H3

InChI Key

DCMYJFQFDQJLJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6C(=O)O2

Origin of Product

United States

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